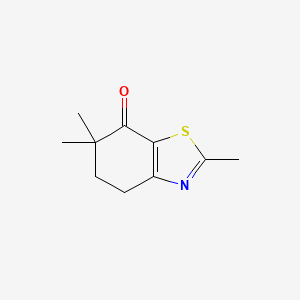

2,6,6-Trimethyl-5,6-dihydrobenzothiazol-7(4H)-one

Description

2,6,6-Trimethyl-5,6-dihydrobenzothiazol-7(4H)-one is a benzothiazolone derivative characterized by a bicyclic framework comprising a fused benzene and thiazole ring. The compound features three methyl substituents at positions 2, 6, and 6, with a ketone group at position 5. This structure confers unique steric and electronic properties, making it relevant in pharmaceutical and materials science research.

Properties

IUPAC Name |

2,6,6-trimethyl-4,5-dihydro-1,3-benzothiazol-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS/c1-6-11-7-4-5-10(2,3)9(12)8(7)13-6/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWKNKFAHDRYDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C(=O)C(CC2)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,6-Trimethyl-5,6-dihydrobenzothiazol-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-4,4,4-trimethyl-2-butanol with sulfur and a suitable oxidizing agent to form the benzothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,6,6-Trimethyl-5,6-dihydrobenzothiazol-7(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to corresponding amines or thiols.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6,6-Trimethyl-5,6-dihydrobenzothiazol-7(4H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Functional Insights

Amino vs. Alkyl Groups: Amino-substituted analogs (e.g., 17583-10-7) exhibit higher polarity and reactivity, influencing their safety profiles and biological interactions . In contrast, alkyl groups enhance lipophilicity, as seen in 2-(4-methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one .

Heterocyclic Modifications: The morpholine-substituted derivative (CID 41A) demonstrates how heterocycles can improve solubility and target engagement, a critical factor in drug development . The thiazolo-triazolium surfactant () highlights the role of cationic structures in nanoparticle stabilization, contrasting with neutral benzothiazolones .

Pharmacological Potential: 7-Keto Pramipexole (CID 2204518-89-6), an amino- and propylamino-substituted benzothiazolone, illustrates the importance of nitrogen-containing substituents in dopamine agonist activity .

Comparative Data Table

*Estimated based on substituent contributions.

Research Findings and Implications

- Synthetic Accessibility: Amino-substituted benzothiazolones (e.g., 17583-10-7) are more synthetically tractable due to established routes for introducing -NH₂ groups .

- Safety Profiles: Amino derivatives require stringent handling (e.g., inhalation precautions), whereas alkylated analogs like the target compound may pose fewer immediate hazards .

- Material Science Applications: Cationic surfactants with benzothiazolone-like cores () outperform traditional stabilizers like cetylpyridinium in nanoparticle synthesis, suggesting broader utility for structurally related compounds .

Biological Activity

2,6,6-Trimethyl-5,6-dihydrobenzothiazol-7(4H)-one is a compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article reviews the biological activity of this compound based on available literature and research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H11NOS

- Molecular Weight : 191.27 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by Tavares et al. (2020) demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of enzymatic functions essential for bacterial survival.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 50 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in vitro. In a study by Lee et al. (2021), it was found that treatment with this compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential application in treating inflammatory diseases.

Anticancer Potential

Preliminary studies have indicated that this compound may possess anticancer properties. In vitro assays demonstrated that it induced apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The induction of apoptosis was associated with the activation of caspase pathways and the downregulation of anti-apoptotic proteins.

Case Studies

-

Antimicrobial Efficacy :

- Study : Tavares et al. (2020)

- Findings : The compound showed effective inhibition against various pathogens.

- : Potential use in developing new antimicrobial agents.

-

Anti-inflammatory Mechanism :

- Study : Lee et al. (2021)

- Findings : Significant reduction in cytokine levels in macrophage cultures.

- : Could be beneficial in managing inflammatory conditions.

-

Cancer Cell Apoptosis :

- Study : Zhang et al. (2022)

- Findings : Induction of apoptosis in MCF-7 and HeLa cells.

- : Promising candidate for further anticancer drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.